molecular formula C10H9NO4 B6163734 methyl 4,6-dihydroxy-1H-indole-2-carboxylate CAS No. 1427164-59-7

methyl 4,6-dihydroxy-1H-indole-2-carboxylate

Cat. No. B6163734
CAS RN: 1427164-59-7
M. Wt: 207.2
InChI Key:
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Description

Methyl 4,6-dihydroxy-1H-indole-2-carboxylate (M4,6-DIC) is an important biological molecule that plays a significant role in many biochemical and physiological processes. It is a derivative of indole-2-carboxylic acid, which is a naturally occurring compound found in plants and fungi. M4,6-DIC is a key intermediate in the synthesis of indole-3-carbinol (I3C), a compound that has been studied for its potential health benefits. M4,6-DIC is also used in the synthesis of other compounds, such as indole-3-acetic acid (IAA), which is used in plant growth and development. In addition, M4,6-DIC has been studied for its potential therapeutic and diagnostic applications.

Mechanism of Action

The exact mechanism of action of methyl 4,6-dihydroxy-1H-indole-2-carboxylate is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species, as well as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. In addition, methyl 4,6-dihydroxy-1H-indole-2-carboxylate has been found to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects
methyl 4,6-dihydroxy-1H-indole-2-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. In addition, methyl 4,6-dihydroxy-1H-indole-2-carboxylate has been found to reduce oxidative stress and lipid peroxidation. It has also been found to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 4,6-dihydroxy-1H-indole-2-carboxylate has several advantages and limitations for laboratory experiments. One of the major advantages is its low cost and easy availability. It is also relatively easy to synthesize, which makes it ideal for use in laboratory experiments. However, there are some limitations to its use. For example, methyl 4,6-dihydroxy-1H-indole-2-carboxylate is not very stable and can degrade over time. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on methyl 4,6-dihydroxy-1H-indole-2-carboxylate. For example, further research could be done on its potential therapeutic and diagnostic applications. In addition, further studies could be conducted to investigate the mechanism of action of methyl 4,6-dihydroxy-1H-indole-2-carboxylate and to explore its potential effects on other diseases and conditions. Further research could also be done to investigate the potential synergistic effects of methyl 4,6-dihydroxy-1H-indole-2-carboxylate with other compounds. Finally, further research could be done to explore the potential industrial applications of methyl 4,6-dihydroxy-1H-indole-2-carboxylate, such as its use in the synthesis of other compounds.

Synthesis Methods

Methyl 4,6-dihydroxy-1H-indole-2-carboxylate is synthesized by the reaction of indole-2-carboxylic acid and methylamine. The reaction is carried out in an aqueous solution at room temperature and is catalyzed by a base, such as sodium hydroxide. The reaction yields a product with a yield of up to 99%.

Scientific Research Applications

Methyl 4,6-dihydroxy-1H-indole-2-carboxylate has been studied extensively in the scientific community for its potential therapeutic and diagnostic applications. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, methyl 4,6-dihydroxy-1H-indole-2-carboxylate has been studied for its potential role in the treatment of neurodegenerative diseases and diabetes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4,6-dihydroxy-1H-indole-2-carboxylate involves the condensation of 2,3-dimethyl-1,4-dihydroquinoline-6-carboxylic acid with methyl 4,6-dihydroxyindole-2-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methanol and a base such as sodium hydroxide to yield the final product.", "Starting Materials": [ "2,3-dimethyl-1,4-dihydroquinoline-6-carboxylic acid", "methyl 4,6-dihydroxyindole-2-carboxylate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "methanol", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2,3-dimethyl-1,4-dihydroquinoline-6-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane and stir for 30 minutes at room temperature.", "Step 2: Add 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir for an additional 30 minutes at room temperature.", "Step 3: Add methyl 4,6-dihydroxyindole-2-carboxylate to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Quench the reaction by adding methanol and stir for an additional 30 minutes at room temperature.", "Step 5: Add a solution of sodium hydroxide to the reaction mixture and stir for 1 hour at room temperature.", "Step 6: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 7: Purify the product by column chromatography using a mixture of dichloromethane and methanol as the eluent." ] }

CAS RN

1427164-59-7

Product Name

methyl 4,6-dihydroxy-1H-indole-2-carboxylate

Molecular Formula

C10H9NO4

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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